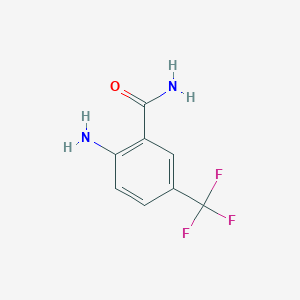

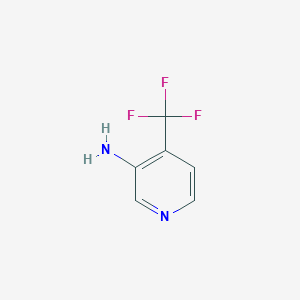

3-氨基-4-(三氟甲基)吡啶

描述

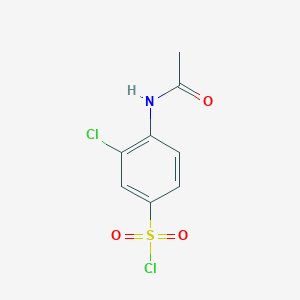

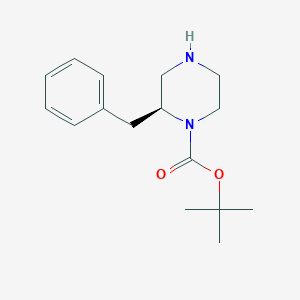

3-Amino-4-(trifluoromethyl)pyridine is a reactant used in the preparation of pyridinyl salicylamides with antimycobacterial activity . It is a pyridine derivative .

Synthesis Analysis

The synthesis of trifluoromethylpyridines, including 3-Amino-4-(trifluoromethyl)pyridine, has been reported in several studies. The synthesis involves a stepwise liquid-phase/vapor–phase process . A scalable and efficient synthesis of 2-trifluoromethyl-3-trifluoroacetyl-6-azaindoles from 3-amino-4-methylpyridines under treatment with TFAA is also disclosed .Chemical Reactions Analysis

The chemical reactions involving 3-Amino-4-(trifluoromethyl)pyridine are complex and varied. For instance, it is used as a reactant in the preparation of pyridinyl salicylamides with antimycobacterial activity . It is also involved in a cascade process involving the 1,4-Michael addition of the pyridinium ylide to an α,β-unsaturated carbonyl compound, followed by intramolecular addition of a carbanion to the keto carbonyl group to form a dienone intermediate .Physical And Chemical Properties Analysis

3-Amino-4-(trifluoromethyl)pyridine has a molecular weight of 162.11 . Its physical state at 20 degrees Celsius is not specified in the search results . It is also used to improve amyloid detection in the brain during MRI .科学研究应用

农用化学品

3-氨基-4-(三氟甲基)吡啶: 是农用化学品合成中的关键中间体。 其衍生物主要用于杀虫剂和除草剂的开发,因为三氟甲基赋予了其独特的理化性质 . 例如,它有助于合成氟唑草胺丁酯,这是一种用于防除阔叶作物中禾本科杂草的非选择性除草剂 .

制药行业

在药物化学中,该化合物用作药物的构建块。三氟甲基以增强药物的生物活性及代谢稳定性而著称。 该基团已加入到多种获得 FDA 批准的药物中,展现了其在药物设计与开发中的重要性 .

材料科学

该化合物的衍生物用于合成高级材料,例如金属有机框架 (MOF)。 MOF 是具有高表面积的多孔材料,使其适用于气体储存、分离和催化应用 .

电子学

在电子行业,3-氨基-4-(三氟甲基)吡啶的衍生物用于生产液晶和电子化学品。 三氟甲基可以影响材料的电子性质,这对开发新型电子器件至关重要 .

环境科学

该化合物在环境方面的应用与其在农用化学品中的作用有关。 它有助于开发更安全的环境友好型杀虫剂,以提高功效并降低毒性,从而为可持续农业实践做出贡献 .

分析化学

在分析化学中,3-氨基-4-(三氟甲基)吡啶衍生物用作化学合成中的试剂和中间体。 它们参与金属化和氨基吡啶的制备等反应,这些反应对于创建各种分析标准和测试材料至关重要 .

生物化学

该化合物在生物化学中也有应用,由于其结构与吡啶类生物分子相似,可用于研究酶抑制和受体结合。 它有助于了解生化途径并设计针对特定酶的抑制剂 .

农业

除了农用化学品之外,该化合物的衍生物还在研究中,以期提高作物的抗逆性和产量。 人们正在研究它们在植物生长调节和胁迫反应中的作用,这对提高农业生产力至关重要 .

作用机制

Target of Action

3-Amino-4-(trifluoromethyl)pyridine is a key structural motif in active agrochemical and pharmaceutical ingredients . It is used in the Suzuki–Miyaura (SM) cross-coupling reaction, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The primary targets of this compound are the organoboron reagents used in the SM coupling .

Mode of Action

The mode of action of 3-Amino-4-(trifluoromethyl)pyridine involves its interaction with organoboron reagents in the SM coupling . The SM coupling reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

The biochemical pathways affected by 3-Amino-4-(trifluoromethyl)pyridine are primarily related to the SM coupling reaction . This reaction is a key process in the synthesis of various agrochemical and pharmaceutical compounds . The unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety in 3-Amino-4-(trifluoromethyl)pyridine contribute to its biological activities .

Pharmacokinetics

It is known that the compound should be stored under inert gas at room temperature

Result of Action

The result of the action of 3-Amino-4-(trifluoromethyl)pyridine is the formation of new carbon–carbon bonds through the SM coupling reaction . This reaction is used in the synthesis of various agrochemical and pharmaceutical compounds . The biological activities of these compounds are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .

Action Environment

The action of 3-Amino-4-(trifluoromethyl)pyridine is influenced by environmental factors such as temperature and the presence of inert gas . These factors can affect the stability and efficacy of the compound. For example, it is recommended to store the compound under inert gas at room temperature to maintain its stability .

安全和危害

未来方向

Trifluoromethylpyridine (TFMP) and its derivatives, including 3-Amino-4-(trifluoromethyl)pyridine, are expected to have many novel applications in the future . Currently, the major use of TFMP derivatives is in the protection of crops from pests . Several TFMP derivatives are also used in the pharmaceutical and veterinary industries .

生化分析

Cellular Effects

It is believed to influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is thought to exert its effects at the molecular level, potentially involving binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

The temporal effects of 3-Amino-4-(trifluoromethyl)pyridine in laboratory settings are not well studied. Information on the compound’s stability, degradation, and long-term effects on cellular function in in vitro or in vivo studies is currently limited .

Metabolic Pathways

The compound is thought to interact with various enzymes and cofactors, potentially affecting metabolic flux or metabolite levels .

Transport and Distribution

The transport and distribution of 3-Amino-4-(trifluoromethyl)pyridine within cells and tissues are not well characterized. It is believed to interact with various transporters or binding proteins, potentially affecting its localization or accumulation .

属性

IUPAC Name |

4-(trifluoromethyl)pyridin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5F3N2/c7-6(8,9)4-1-2-11-3-5(4)10/h1-3H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DROFUWWORPKKSI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC(=C1C(F)(F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5F3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60371046 | |

| Record name | 3-Amino-4-(trifluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60371046 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

175204-80-5 | |

| Record name | 3-Amino-4-trifluoromethylpyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=175204-80-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Amino-4-(trifluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60371046 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Amino-4-(trifluoromethyl)pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。